molecular formula C41H82NO13P B568751 PtdIns-(1,2-dipalmitoyl) (ammonium salt) CAS No. 34290-57-8

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

Cat. No.: B568751
CAS No.: 34290-57-8
M. Wt: 828.1 g/mol
InChI Key: MRDHBHKPDFRCJQ-HUKLJVEISA-N
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Description

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns). It features C16:0 fatty acids at the sn-1 and sn-2 positions. The compound maintains the same inositol and diacylglycerol (DAG) stereochemistry as the natural PtdIns .

Scientific Research Applications

PtdIns-(1,2-dipalmitoyl) (ammonium salt) finds applications in:

    Cell Signaling: As a precursor for second messengers like PtdIns-(3)-P1.

    Membrane Biophysics: Studying lipid bilayers and membrane properties.

    Drug Delivery: Incorporation into liposomes for targeted drug delivery.

    Neurobiology: Investigating neuronal signaling pathways.

Safety and Hazards

No special measures are required for handling PtdIns-(1,2-dipalmitoyl) (ammonium salt). After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. After swallowing, if symptoms persist, a doctor should be consulted .

Biochemical Analysis

Cellular Effects

PtdIns-(1,2-dipalmitoyl) (ammonium salt) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is transported and distributed within cells and tissues. It may interact with various transporters or binding proteins, and it may have effects on its localization or accumulation

Preparation Methods

The synthetic routes for PtdIns-(1,2-dipalmitoyl) (ammonium salt) involve chemical modifications of phosphatidylinositol. While specific methods may vary, here are the general steps:

    Lipid Synthesis: Palmitoylation of inositol with palmitoyl chloride or palmitic acid yields 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol.

    Ammonium Salt Formation: The resulting compound is then converted to its ammonium salt form by reacting with ammonium hydroxide or ammonium bicarbonate.

Chemical Reactions Analysis

PtdIns-(1,2-dipalmitoyl) (ammonium salt) can undergo various reactions:

    Hydrolysis: Enzymatic or chemical hydrolysis of the ester bonds produces inositol and palmitic acid.

    Phosphorylation: Phosphorylation at the 3-position generates PtdIns-(3)-P1.

    Oxidation/Reduction: The fatty acyl chains may undergo oxidation or reduction reactions.

    Substitution: Substitution reactions can modify the inositol headgroup.

Common reagents include enzymes (phospholipases), acids, bases, and oxidizing agents. The major products depend on the specific reaction conditions.

Comparison with Similar Compounds

Properties

IUPAC Name

azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDHBHKPDFRCJQ-HUKLJVEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H82NO13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347752
Record name 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34290-57-8
Record name 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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